molecular formula C17H13BrN2O B1603407 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone CAS No. 476472-28-3

2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone

Cat. No. B1603407
CAS RN: 476472-28-3
M. Wt: 341.2 g/mol
InChI Key: RJWSUIBCCYEGBN-UHFFFAOYSA-N
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Description

2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BQME and has a molecular formula of C17H13BrN2O.

Mechanism of Action

The mechanism of action of BQME is not fully understood, but it is believed to act by inhibiting various cellular pathways. BQME has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines. BQME has also been shown to inhibit the activity of various transcription factors, including nuclear factor-kappa B (NF-κB), which regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
BQME has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). BQME has also been shown to inhibit the activity of various enzymes involved in inflammation, including COX-2 and LOX. BQME has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to possess anti-microbial properties, inhibiting the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using BQME in lab experiments include its high yield synthesis method, its potential applications in various fields of scientific research, and its biochemical and physiological effects. However, the limitations of using BQME in lab experiments include the lack of understanding of its mechanism of action and its potential toxicity.

Future Directions

In the future, BQME can be further studied for its potential applications in various fields of scientific research. Its mechanism of action can be further elucidated to understand its potential targets and pathways. BQME can also be further studied for its potential toxicity and side effects. Further research can also be conducted to develop derivatives of BQME with improved properties and potential applications.
Conclusion:
In conclusion, 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high yield synthesis method, potential applications, and biochemical and physiological effects make it a promising compound for further research. However, its mechanism of action and potential toxicity need to be further elucidated. Further research can also be conducted to develop derivatives of BQME with improved properties and potential applications.

Scientific Research Applications

BQME has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. BQME has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. BQME has also been studied for its anti-microbial properties, and it has been shown to inhibit the growth of various bacterial and fungal strains.

properties

IUPAC Name

2-(6-bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O/c1-11-3-2-4-16(20-11)17(21)9-12-7-8-19-15-6-5-13(18)10-14(12)15/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWSUIBCCYEGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)CC2=C3C=C(C=CC3=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591908
Record name 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone

CAS RN

476472-28-3
Record name 2-(6-Bromo-4-quinolinyl)-1-(6-methyl-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476472-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 6-bromo-4-methyl-quinoline (38.5 g, 153 mmol) in 600 mL dry THF. Cool to −70° C. and treat with the dropwise addition of 0.5 M potassium hexamethyldisilazane (KN(SiMe3)2 (400 mL, 200 mmol) over 2 hours while keeping the temperature below −65° C. Stir the resultant solution at −70° C. for 1 hour and add a solution of 6-methylpyridine-2-carboxylic acid methyl ester (27.2, 180 mmol) in 100 mL dry THF dropwise over 15 minutes. During the addition, the mixture will turn from dark red to pea-green and form a precipitate. Stir the mixture at −70° C. over 2 hours then allow it to warm to ambient temperature with stirring for 5 hours. Cool the mixture then quench with 12 N HCl to pH=1. Raise the pH to 9 with solid potassium carbonate. Decant the solution from the solids and extract twice with 200 mL ethyl acetate. Combine the organic extracts, wash with water and dry over potassium carbonate. Stir the solids in 200 mL water and 200 mL ethyl acetate and treat with additional potassium carbonate. Separate the organic portion and dry with the previous ethyl acetate extracts. Concentrate the solution in vacuo to a dark oil. Pass the oil through a 300 mL silica plug with methylene chloride then ethyl acetate. Combine the appropriate fractions and concentrate in vacuo to yield an amber oil. Rinse the oil down the sides of the flask with methylene chloride then dilute with hexane while swirling the flask to yield 38.5 g (73.8%) of the desired subtitled intermediate as a yellow solid.
Quantity
38.5 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
KN(SiMe3)2
Quantity
400 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
180 mmol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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